

7-Methoxyquinazoline-2,4-diol: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: **7-Methoxyquinazoline-2,4-diol**

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Abstract

7-Methoxyquinazoline-2,4-diol is a heterocyclic organic compound belonging to the quinazoline family, a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, influencing aspects from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed overview of the key physicochemical parameters of **7-Methoxyquinazoline-2,4-diol**. While experimental data for this specific molecule is not readily available in public databases, this document outlines the standardized experimental protocols for determining these properties. Furthermore, it presents a logical workflow for physicochemical characterization and a general synthesis pathway for quinazoline-2,4-diones to provide a comprehensive resource for researchers.

Physicochemical Properties

A summary of the core physicochemical properties for **7-Methoxyquinazoline-2,4-diol** is presented in Table 1. It is important to note that specific experimental values for this compound are not currently available in the surveyed literature and databases. The subsequent sections

detail the standard methodologies for the experimental determination of these crucial parameters.

Table 1: Summary of Physicochemical Properties of **7-Methoxyquinazoline-2,4-diol**

| Property | Value |
|--------------------|---|
| Molecular Formula | C ₉ H ₈ N ₂ O ₃ |
| Molecular Weight | 192.17 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Aqueous Solubility | Data not available |
| pKa | Data not available |
| LogP | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of **7-Methoxyquinazoline-2,4-diol**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered, dry **7-Methoxyquinazoline-2,4-diol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated Mel-Temp apparatus). The sample should be positioned adjacent to the bulb of a calibrated thermometer.

- Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the anticipated melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Aqueous Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **7-Methoxyquinazoline-2,4-diol** is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.
- Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- Quantification: The concentration of **7-Methoxyquinazoline-2,4-diol** in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of **7-Methoxyquinazoline-2,4-diol** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at which half of the compound is in its ionized form, which can be determined from the midpoint of the buffer region of the titration curve.

Computational Prediction: In the absence of experimental data, computational methods can provide an estimate of pKa. For quinazoline derivatives, density functional theory (DFT) methods, such as those employing the M06L functional with a 6-311++G** basis set and a continuum solvent model like CPCM, have been shown to correlate well with experimental pKa values.[\[11\]](#)[\[12\]](#)

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

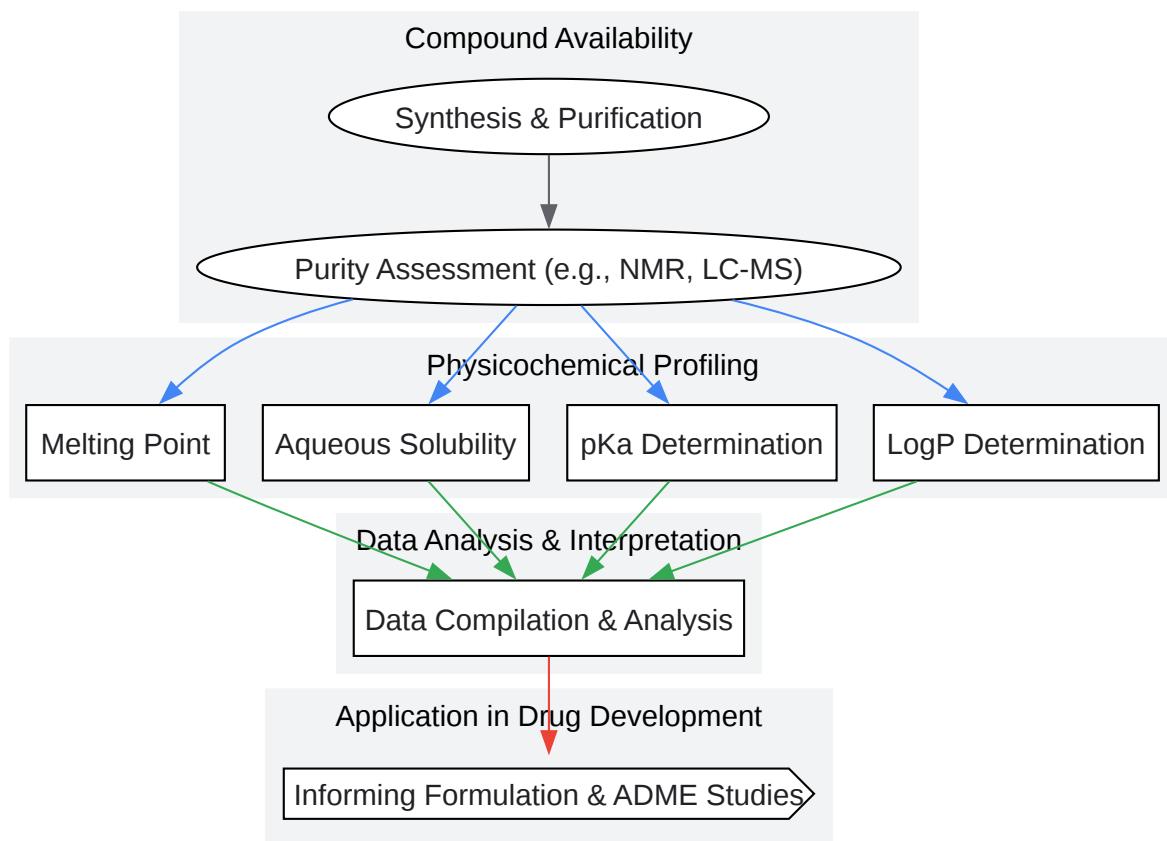
- Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- Partitioning: A known amount of **7-Methoxyquinazoline-2,4-diol** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
- Equilibration: The mixture is agitated for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: $\text{LogP} = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$

Visualizations

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a novel compound like **7-Methoxyquinazoline-2,4-diol**.

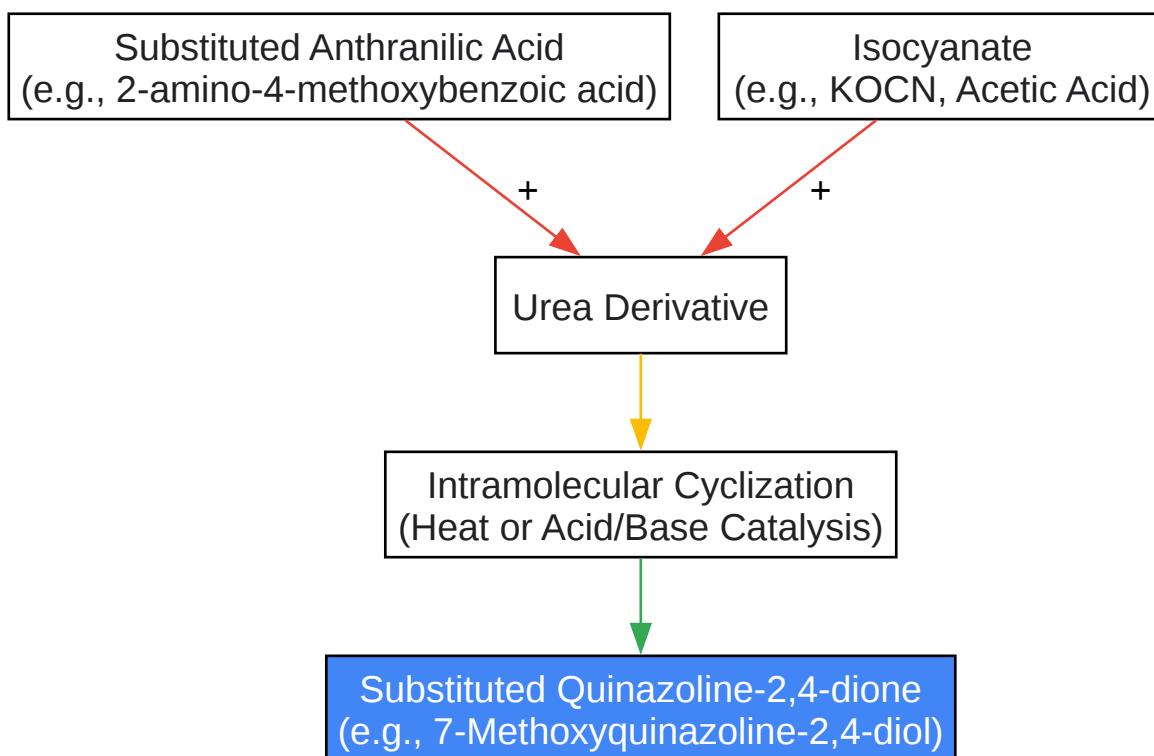


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Caption: Workflow for Physicochemical Characterization.

General Synthesis Pathway for Quinazoline-2,4-diones

This diagram illustrates a common synthetic route to the quinazoline-2,4-dione scaffold, which is the core structure of **7-Methoxyquinazoline-2,4-diol**.

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Caption: General Synthesis of Quinazoline-2,4-diones.

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